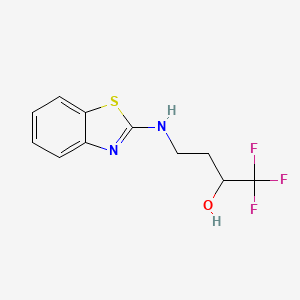

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol

Description

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol is a synthetic compound characterized by a benzothiazole core linked to a trifluoro-butanol moiety via an amino group.

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2OS/c12-11(13,14)9(17)5-6-15-10-16-7-3-1-2-4-8(7)18-10/h1-4,9,17H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMFSFQHDCAFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 1,1,1-trifluoro-2-butanone under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and anticancer agent. It is also used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Analysis :

- The benzothiazole core in the target compound differs from the benzimidazole in BIP and PPIs, replacing one nitrogen atom with sulfur.

- The trifluoro-butanol group introduces strong electron-withdrawing effects, contrasting with BIP’s phenol (electron-donating) and PPIs’ sulfoxide groups (polarizable).

Functional Implications

- Anti-Virulence Potential: BIP and PPIs in Figure 1 are associated with anti-virulence mechanisms (e.g., disrupting bacterial quorum sensing or acid suppression).

- Metabolic Stability : The trifluoromethyl group in the target compound likely increases resistance to oxidative metabolism compared to BIP’s methyl groups or PPIs’ sulfoxides.

Research Findings and Limitations

- Bioactivity: The benzothiazole-amino linkage may mimic benzimidazole-based inhibitors, targeting cysteine proteases or ATP-binding proteins.

- Synthonic Gaps: Unlike PPIs, the absence of a sulfinyl bridge in the target compound implies a divergent mechanism (e.g., non-covalent binding vs. covalent inhibition).

Biological Activity

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol (CAS No. 861212-67-1) is a compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and potential applications in various fields.

The compound has a molecular formula of C11H9F3N2OS and a molecular weight of approximately 274.26 g/mol. Its structure features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| IUPAC Name | 4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobutan-2-ol |

| Molecular Formula | C11H9F3N2OS |

| Molecular Weight | 274.26 g/mol |

| CAS Number | 861212-67-1 |

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with 1,1,1-trifluoro-2-butanone under acidic conditions. This process is often catalyzed by hydrochloric or acetic acid to facilitate cyclization into the benzothiazole ring structure .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <40 |

| Bacillus subtilis | <47 |

| Salmonella typhimurium | <132 |

| Candida albicans | <207 |

These findings suggest that the compound may inhibit critical bacterial pathways such as cell wall synthesis and DNA replication .

Anticancer Activity

The compound has shown promise as an anticancer agent in various in vitro studies. It appears to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes and pathways associated with tumor growth. For instance, its interaction with protein targets involved in cell cycle regulation has been noted .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of carboxylesterase and other enzymes critical for bacterial metabolism.

- Protein-Ligand Interactions : Molecular docking studies suggest that it binds effectively to target proteins involved in cancer progression and microbial resistance .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzothiazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds similar to this compound exhibited superior activity compared to traditional antibiotics .

- Cancer Research : In preclinical models, this compound demonstrated significant tumor growth inhibition in xenograft models when administered at therapeutic doses. The mechanism was linked to enhanced apoptosis and reduced proliferation rates in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.